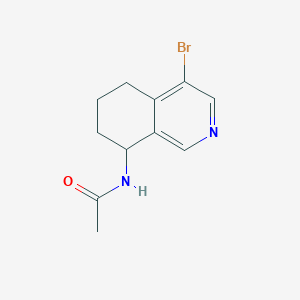
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with benzyl and tert-butyl groups, as well as hydroxyl and carboxylate functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrolidine derivative and introduce the benzyl and tert-butyl groups through selective alkylation reactions. The hydroxyl group can be introduced via oxidation reactions, while the carboxylate groups are often formed through esterification or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate groups may produce primary alcohols.
Aplicaciones Científicas De Investigación
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-benzyl-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-[2-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)vinyl]-D-erythro-pentitol
- 2-O-benzyl-1,3-O-benzylidene-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-[2-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)vinyl]-L-threo-pentitol
Uniqueness
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This makes it particularly useful in applications requiring precise molecular interactions and specific reactivity.
Propiedades
Número CAS |
186132-82-1 |
|---|---|
Fórmula molecular |
C17H23NO5 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-9-13(19)14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 |
Clave InChI |
YGVXQBCEJFMGLQ-KGLIPLIRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3,4-dihydro-2H-pyrano[3,2-c]isoquinoline](/img/structure/B8274641.png)




![[2-(2,3-Dihydro-1H-isoindol-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8274668.png)





![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-benzyloxy-acetamide](/img/structure/B8274721.png)

